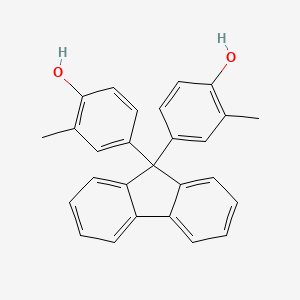

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

Description

BenchChem offers high-quality 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16,28-29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDSREQIJYWLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451942 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88938-12-9 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

CAS Number: 88938-12-9 Synonyms: Biscresolfluorene, BCF, 9,9-Bis(3-methyl-4-hydroxyphenyl)fluorene

This technical guide provides a comprehensive overview of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a fluorene-based bisphenol notable for its unique structural attributes and versatile applications. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into its synthesis, chemical properties, applications in advanced polymers, and pertinent toxicological data, underpinning the narrative with field-proven insights and authoritative references.

Introduction: The Significance of a Cardo Bisphenol

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), hereafter referred to as Biscresolfluorene, is a "cardo" bisphenol. The term "cardo," derived from the Latin word for "loop," refers to the fluorene group's spiro-carbon atom, which is part of both the fluorene ring system and the bisphenol structure. This looped architecture imparts significant rigidity and thermal stability to polymers derived from it. Unlike the more common bisphenol A (BPA), the bulky, orthogonal fluorene group in Biscresolfluorene introduces unique steric hindrance and conformational properties that translate into enhanced performance characteristics in various materials.[1]

Its applications span from being a critical monomer in the synthesis of high-performance polymers such as polycarbonates and epoxy resins to serving as a key intermediate in the fine chemical industry.[2][3] The presence of reactive phenolic hydroxyl groups and a robust fluorenyl core makes it a molecule of considerable interest for creating materials with superior thermal, mechanical, and optical properties.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Biscresolfluorene is fundamental to its application and handling.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₂O₂ | [4] |

| Molecular Weight | 378.47 g/mol | [5] |

| Melting Point | 218-219 °C | [6] |

| Boiling Point (Predicted) | 533.4 ± 50.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [6] |

| Appearance | White to off-white crystalline powder | |

| Purity (Typical) | ≥98% | [7] |

Spectral Characterization

While specific spectra are proprietary to various suppliers and research institutions, the expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the fluorene and cresol rings, the methyl protons of the cresol moieties, and the hydroxyl protons. The integration of these signals would confirm the number of protons in each chemical environment.

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. Key signals would include those for the spiro-carbon of the fluorene group, the various aromatic carbons, and the methyl carbons. A representative ¹³C NMR spectrum is available on PubChem.[4]

-

FTIR: The infrared spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic groups. Other significant peaks would include C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.

-

Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to the compound's molecular weight, aiding in its identification and purity assessment.

Synthesis and Purification

The primary industrial synthesis of Biscresolfluorene involves the acid-catalyzed condensation of 9-fluorenone with o-cresol.[6] The choice of catalyst and reaction conditions is critical for achieving high yield and purity.

Reaction Mechanism and Rationale

The synthesis is an electrophilic aromatic substitution reaction. The acid catalyst protonates the carbonyl oxygen of 9-fluorenone, activating the carbonyl carbon towards electrophilic attack by the electron-rich o-cresol. The steric hindrance from the methyl group on o-cresol directs the substitution to the para position relative to the hydroxyl group. A co-catalyst, such as a mercaptan, is often employed to enhance the reaction rate.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorene-9-bisphenol is anti-estrogenic | Food Packaging Forum [foodpackagingforum.org]

- 3. Epoxy-resin Electronics - YQXPOLYMER | Expert Manufacturer of Epoxy Resins & CSM (Hypalon) Rubber [yqxpolymer.com]

- 4. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | 88938-12-9 [sigmaaldrich.com]

- 6. CAS#:88938-12-9 | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | Chemsrc [chemsrc.com]

- 7. chemscene.com [chemscene.com]

- 8. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Biscresolfluorene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Biscresolfluorene, a fluorene-based bisphenol derivative of significant interest in materials science and potentially in drug development. This document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its characteristics and the experimental methodologies used for its characterization.

Introduction: The Significance of the Fluorene Moiety

Biscresolfluorene, chemically known as 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), belongs to a class of compounds characterized by the rigid, planar fluorene ring system. This unique structural feature, often referred to as a "cardo" group, imparts exceptional thermal stability, high glass transition temperatures, and desirable optical properties to polymers derived from it.[1][2] These characteristics make fluorene-based monomers, including Biscresolfluorene, valuable building blocks for high-performance polymers used in electronics, aerospace, and other demanding applications.[3][4]

In the context of drug development, the rigid fluorene scaffold can serve as a privileged structure for designing molecules with specific conformational requirements for biological targets. Its aromatic nature allows for a variety of chemical modifications to modulate properties such as solubility, lipophilicity, and receptor binding affinity.

Chemical Identity and Structure

The structural integrity of Biscresolfluorene is central to its properties. The molecule consists of a central fluorene core with two cresol units attached at the C9 position.

| Identifier | Value |

| Chemical Name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) |

| Synonyms | Biscresolfluorene, 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene |

| CAS Number | 88938-12-9 |

| Molecular Formula | C₂₇H₂₂O₂ |

| Molecular Weight | 378.46 g/mol |

graph Biscresolfluorene_Structure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Fluorene core C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C13 [len=1.5]; C13 -- C12 [len=1.5]; C12 -- C1 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C5 [len=1.5]; C9 [pos="0,0!"]; C12 -- C9 [len=1.5]; C13 -- C9 [len=1.5];

// Cresol groups C9 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C16 [len=1.5]; C16 -- C17 [len=1.5]; C17 -- C18 [len=1.5]; C18 -- C19 [len=1.5]; C19 -- C14 [len=1.5]; C17 -- O1 [len=1.5]; O1 -- H1[len=1.0]; C15 -- C20 [len=1.5]; C20 -- H2[len=1.0]; C20 -- H3[len=1.0]; C20 -- H4[len=1.0];

C9 -- C21 [len=1.5]; C21 -- C22 [len=1.5]; C22 -- C23 [len=1.5]; C23 -- C24 [len=1.5]; C24 -- C25 [len=1.5]; C25 -- C26 [len=1.5]; C26 -- C21 [len=1.5]; C24 -- O2 [len=1.5]; O2 -- H5[len=1.0]; C22 -- C27 [len=1.5]; C27 -- H6[len=1.0]; C27 -- H7 [len=1.0]; C27 -- H8 [len=1.0];

// Atom labels C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label="C"]; C11 [label=""]; C12 [label=""]; C13 [label=""]; C14 [label=""]; C15 [label=""]; C16 [label=""]; C17 [label=""]; C18 [label=""]; C19 [label=""]; C20 [label="CH₃"]; C21 [label=""]; C22 [label=""]; C23 [label=""]; C24 [label=""]; C25 [label=""]; C26 [label=""]; C27 [label="CH₃"]; O1 [label="OH"]; O2 [label="OH"]; H1[label=""]; H2[label=""]; H3[label=""]; H4[label=""]; H5[label=""]; H6[label=""]; H7 [label=""]; H8 [label=""]; }

Caption: Chemical structure of Biscresolfluorene.

Synthesis of Biscresolfluorene

The primary route for the synthesis of Biscresolfluorene is the acid-catalyzed condensation of 9-fluorenone with o-cresol.[5] This electrophilic aromatic substitution reaction is analogous to the synthesis of other bisphenols, such as bisphenol A. The choice of catalyst and reaction conditions is critical to achieving high yield and purity.

Caption: General workflow for the synthesis of Biscresolfluorene.

Experimental Protocol: Synthesis of Biscresolfluorene

This protocol is a representative example and may require optimization based on laboratory conditions and desired purity.

Materials:

-

9-Fluorenone

-

o-Cresol

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

3-Mercaptopropionic acid (co-catalyst)

-

Toluene (or other suitable solvent)

-

Methanol (for washing/recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, charge 9-fluorenone, an excess of o-cresol, and the solvent (e.g., toluene).

-

Catalyst Addition: While stirring, slowly add the acid catalyst (e.g., concentrated sulfuric acid) and the co-catalyst (e.g., 3-mercaptopropionic acid) to the reaction mixture. The addition should be done carefully to control any exothermic reaction.

-

Reaction: Heat the mixture to the desired reaction temperature (typically between 60-120°C) and maintain it for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Isolation: Filter the precipitated solid and wash it with a suitable solvent (e.g., methanol) to remove unreacted o-cresol and other impurities. Further washing with deionized water may be necessary to remove residual acid.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent or solvent mixture (e.g., toluene/methanol) or by column chromatography on silica gel.

-

Drying: Dry the purified Biscresolfluorene in a vacuum oven at an elevated temperature to remove any residual solvent.

Physical Properties

The physical properties of Biscresolfluorene are a direct consequence of its rigid, bulky structure and the presence of polar hydroxyl groups.

| Property | Value | Source |

| Appearance | White to almost white powder or crystal | [6] |

| Melting Point | 218-219 °C | [6] |

| Boiling Point (Predicted) | 533.4 ± 50.0 °C | [6] |

| Density (Predicted) | 1.242 ± 0.06 g/cm³ | [6] |

Solubility

The solubility of a compound is a critical parameter in its application, particularly in solution-based processing for polymer synthesis or formulation for biological studies.

| Solvent | Solubility | Reference |

| Water | Insoluble | [6] |

| Chloroform | Soluble | [2] |

| Methanol | Soluble | [2] |

| Toluene | Soluble | [7] |

| Acetone | Soluble | [8] |

| Diethyl Ether | Soluble | [9] |

| Benzene | Soluble | [9] |

The insolubility in water is expected due to the large, nonpolar fluorene and cresol rings. The solubility in organic solvents like chloroform and methanol is attributed to the ability of the hydroxyl groups to form hydrogen bonds and the overall organic nature of the molecule.

Chemical Properties and Reactivity

The chemical reactivity of Biscresolfluorene is primarily governed by the phenolic hydroxyl groups and the aromatic rings.

-

Phenolic Hydroxyl Groups: These groups are weakly acidic and can be deprotonated with a suitable base. They can undergo esterification, etherification, and other reactions typical of phenols. This functionality is key to its use as a monomer in polymerization reactions, such as the synthesis of polyesters, polycarbonates, and epoxy resins.

-

Aromatic Rings: The fluorene and cresol rings can undergo electrophilic aromatic substitution reactions, although the bulky nature of the molecule may influence the regioselectivity of these reactions.

-

Stability: Biscresolfluorene is a stable compound under normal conditions. However, like other phenols, it can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of Biscresolfluorene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃, δ in ppm):

-

Aromatic Protons (Fluorene): Multiplets in the range of 7.0-8.0 ppm.

-

Aromatic Protons (Cresol): Singlets and doublets in the range of 6.5-7.2 ppm.

-

Hydroxyl Protons (-OH): A broad singlet, the position of which is concentration and solvent dependent, typically in the range of 4.5-5.5 ppm.

-

Methyl Protons (-CH₃): A singlet around 2.2-2.3 ppm.

Expected ¹³C NMR (in CDCl₃, δ in ppm):

-

Quaternary Carbon (C9 of Fluorene): A signal around 65-70 ppm.

-

Aromatic Carbons: Multiple signals in the range of 110-155 ppm.

-

Methyl Carbons (-CH₃): A signal around 16-18 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Biscresolfluorene would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3200-3500 (broad) | O-H stretching (phenolic) |

| ~3000-3100 | Aromatic C-H stretching |

| ~2850-2960 | Aliphatic C-H stretching (methyl) |

| ~1600, 1500, 1450 | Aromatic C=C stretching |

| ~1200-1300 | C-O stretching (phenolic) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The fluorene moiety is a strong chromophore. The absorption spectrum of Biscresolfluorene in a suitable solvent (e.g., ethanol or chloroform) is expected to show strong absorption bands in the UV region, likely with λmax values around 260-300 nm, corresponding to π-π* transitions within the aromatic system.[12][13] The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic rings.

Thermal Properties

The thermal stability of Biscresolfluorene is one of its most important characteristics, making it suitable for high-temperature applications.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a material. For Biscresolfluorene, a TGA thermogram would be expected to show a single-step decomposition at a high temperature, indicative of its stable molecular structure. The onset of decomposition is anticipated to be above 300°C in an inert atmosphere.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and glass transition temperature (Tg) of a material.[14][15] A DSC thermogram of Biscresolfluorene would show a sharp endothermic peak corresponding to its melting point of 218-219°C.[6] For amorphous polymers derived from Biscresolfluorene, a step change in the baseline would indicate the glass transition temperature.

Caption: Key analytical techniques for characterizing Biscresolfluorene.

Applications

The unique combination of properties of Biscresolfluorene makes it a valuable monomer for the synthesis of high-performance polymers.

-

Polycarbonates and Polyesters: The diol functionality allows for its use in the production of polycarbonates and polyesters with high glass transition temperatures, excellent thermal stability, and good optical clarity.

-

Epoxy Resins: Biscresolfluorene can be used as a building block for epoxy resins, leading to materials with enhanced thermal and mechanical properties.

-

Organic Electronics: The fluorene core is a well-known component in materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.[3][4] Biscresolfluorene can be a precursor for such materials.

-

Drug Development: As a rigid scaffold, it holds potential for the design of small molecule inhibitors or probes for various biological targets where a defined three-dimensional structure is required for activity.

Safety and Handling

Biscresolfluorene should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Biscresolfluorene is a versatile and valuable compound with a unique set of physical and chemical properties derived from its rigid fluorene core and reactive phenolic groups. Its high thermal stability, well-defined structure, and potential for chemical modification make it a material of significant interest for both advanced polymer applications and as a scaffold in medicinal chemistry. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in research and development.

References

- † 1H-NMR and 13C-NMR Spectra. (n.d.).

-

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol). (2025, August 21). Chemsrc. Retrieved from [Link]

- CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents. (n.d.).

-

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) - PubChem. (n.d.). Retrieved from [Link]

-

bmse000524 Fluorene at BMRB. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) | METTLER TOLEDO. (n.d.). Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) - Leibniz Institute of Polymer Research Dresden. (n.d.). Retrieved from [Link]

-

Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC - NIH. (n.d.). Retrieved from [Link]

-

Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (n.d.). Retrieved from [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. (n.d.). Retrieved from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC - PubMed Central. (n.d.). Retrieved from [Link]

- US7557249B2 - Spirobifluorene derivatives, their preparation and uses thereof - Google Patents. (n.d.).

-

Method for the preparation of a crystalline form - Patent US-8802842-B2 - PubChem. (n.d.). Retrieved from [Link]

-

Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K - ResearchGate. (2025, August 10). Retrieved from [Link]

- CN109438183B - Synthesis method of bisabolene - Google Patents. (n.d.).

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - SHIMADZU CORPORATION. (n.d.). Retrieved from [Link]

-

Solubility of C60 in a Variety of Solvents. (n.d.). Retrieved from [Link]

-

UV-Vis spectra of the monomers and BIAN-fluorene copolymer. - ResearchGate. (n.d.). Retrieved from [Link]

-

Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed. (2020, November 30). Retrieved from [Link]

-

Differential Scanning Calorimeter DSC 5+ The New Standard. (n.d.). Retrieved from [Link]

- Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. (n.d.).

-

Obtaining Kinetic parameters by Modulated TGA, TA251 - TA Instruments. (n.d.). Retrieved from [Link]

-

Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation - MDPI. (n.d.). Retrieved from [Link]

-

TGA thermograms of (a) bisphenol-F cyanate ester and bisphenol-F benzoxazine, (b) bisphenol-F cyanate ester and IBP-a benzoxazine blends. TGA: thermogravimetric analysis. … - ResearchGate. (n.d.). Retrieved from [Link]

-

UV–Vis absorption spectra for chromophores A and B in six solvents - ResearchGate. (n.d.). Retrieved from [Link]

-

b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol - ResearchGate. (n.d.). Retrieved from [Link]

-

TGA thermograms and temperature derivative thermograms of (A)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

9H-Fluoren-9-ol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. (n.d.). Retrieved from [Link]

- IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. (2013, March 4).

-

9H-Fluorene, 9-[2,6-bis(1-methylethenyl)phenyl]- - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Experimental Study on the Solubility of Fluorene in Different Solvents - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent Progress of High Performance Thermosets Based on Norbornene Functional Benzoxazine Resins - MDPI. (2021, April 27). Retrieved from [Link]9/1421)

Sources

- 1. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]

- 2. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7557249B2 - Spirobifluorene derivatives, their preparation and uses thereof - Google Patents [patents.google.com]

- 4. 88938-12-9|4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)|BLD Pharm [bldpharm.com]

- 5. CAS#:88938-12-9 | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. CN109438183B - Synthesis method of bisabolene - Google Patents [patents.google.com]

- 10. bmse000524 Fluorene at BMRB [bmrb.io]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the Molecular Structure of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a pivotal fluorene-based bisphenol. Known by synonyms such as Biscresolfluorene, this compound is a critical building block in the synthesis of advanced polymers and an important intermediate in the development of active pharmaceutical ingredients (APIs).[1][2] This document delves into the synthesis, spectroscopic characterization, and three-dimensional conformation of the molecule, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of the Fluorene Moiety

The 9H-fluorene core, a tricyclic aromatic hydrocarbon, imparts a unique set of properties to the molecules that contain it. Its rigid, planar structure and spiro-center at the C9 position, when disubstituted, create a kinked, three-dimensional architecture. This "cardo" or hinge-like structure is instrumental in disrupting polymer chain packing, which can enhance solubility and thermal stability while maintaining high glass transition temperatures. In the context of medicinal chemistry, the fluorene scaffold offers a rigid framework that can be functionalized to interact with biological targets with high specificity.[3] 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) leverages these characteristics, presenting two reactive phenol groups for further chemical modification.

Synthesis and Purification

The primary synthetic route to 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is the acid-catalyzed condensation reaction between 9-fluorenone and two equivalents of o-cresol. This electrophilic substitution reaction is analogous to the synthesis of other bisphenols.

Reaction Mechanism

The synthesis is typically catalyzed by a Brønsted acid, often in the presence of a thiol co-catalyst such as 3-mercaptopropionic acid. The acid protonates the carbonyl oxygen of 9-fluorenone, activating the carbonyl carbon towards electrophilic attack by the electron-rich aromatic ring of o-cresol. The ortho- and para-positions to the hydroxyl group in o-cresol are activated; however, the para-position is sterically more accessible, leading to the desired 4,4'-disubstituted product. The reaction proceeds through a carbocation intermediate, which is then attacked by a second molecule of o-cresol, followed by dehydration to yield the final product.

Diagram: Synthesis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

Caption: Synthetic pathway for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).

Experimental Protocol (Exemplary)

While specific patents and publications may vary in their precise conditions, a general laboratory-scale synthesis can be outlined as follows:

-

Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with 9-fluorenone and an excess of o-cresol, which can also serve as the solvent.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid or methanesulfonic acid) and a co-catalyst (e.g., 3-mercaptopropionic acid) are added to the mixture.

-

Reaction: The mixture is heated to a temperature typically ranging from 40 to 80°C and stirred vigorously. The progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled and the excess o-cresol is removed, often by steam distillation or vacuum distillation. The crude product is then dissolved in an appropriate organic solvent.

-

Purification: The organic solution is washed with water to remove the acid catalyst and any water-soluble impurities. The product is then purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene, ethanol/water) to yield the final product as a white to off-white crystalline solid.

Molecular Structure and Characterization

The molecular formula of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is C₂₇H₂₂O₂, with a molecular weight of approximately 378.47 g/mol .[1][4]

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₂O₂ | |

| Molecular Weight | 378.47 g/mol | |

| CAS Number | 88938-12-9 | |

| Melting Point | 218-219 °C | |

| Appearance | White to off-white powder/crystal | |

| Solubility | Insoluble in water |

Spectroscopic Analysis

While a comprehensive, publicly available spectral dataset for this specific molecule is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The aromatic protons of the fluorene and cresol rings will appear in the downfield region (typically 6.5-8.0 ppm). The methyl protons on the cresol rings will give a sharp singlet in the upfield region (around 2.0-2.3 ppm). The hydroxyl protons will present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a number of signals corresponding to the different carbon environments. The spiro carbon at the C9 position of the fluorene ring will have a characteristic chemical shift. The aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to the hydroxyl groups appearing more downfield. The methyl carbons will be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. C-O stretching of the phenol groups will be visible around 1200-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 378.5). Fragmentation patterns would likely involve cleavage of the C-C bond between the fluorene and phenyl rings.

Three-Dimensional Conformation

Chemical Reactivity and Applications

Reactivity

The primary sites of reactivity in 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) are the two phenolic hydroxyl groups. These groups can undergo a variety of reactions typical of phenols, including:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

-

Polymerization: The bisphenolic nature of the molecule makes it an excellent monomer for step-growth polymerization reactions. It can be used to synthesize polyesters, polycarbonates, polyethers, and epoxy resins.

The aromatic rings can also undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing hydroxyl and alkyl groups.

Applications in Materials Science

The cardo structure of fluorene-based bisphenols like Biscresolfluorene imparts excellent thermal stability, high glass transition temperatures (Tg), good optical transparency, and high refractive indices to the polymers derived from them. These properties make them suitable for applications in:

-

High-performance plastics: For use in electronics, aerospace, and automotive industries where thermal resistance is crucial.

-

Optical materials: For lenses, optical films, and coatings.

-

Epoxy resins: For advanced composites and adhesives.

Diagram: Application of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) in Polymer Synthesis

Sources

- 1. chemscene.com [chemscene.com]

- 2. 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene | 88938-12-9 [chemicalbook.com]

- 3. patents.justia.com [patents.justia.com]

- 4. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9,9-Bis(4-hydroxyphenyl)fluorene | C25H18O2 | CID 76716 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

This guide provides a comprehensive technical overview of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a fluorene-based bisphenol derivative. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's nomenclature, physicochemical properties, synthesis, applications, and analytical methodologies.

Nomenclature and Identification: A Compound of Many Names

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is known by a variety of synonyms, which can often be a source of confusion in literature and commercial listings. A clear understanding of its nomenclature is crucial for accurate identification and sourcing.

The systematic IUPAC name for this compound is 4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol.[1] This name precisely describes the molecular structure, which consists of a central fluorene core with two 2-methylphenol groups attached at the 9-position.

Common synonyms and abbreviations include:

-

9,9-Bis(4-hydroxy-3-methylphenyl)fluorene

-

Biscresolfluorene[2]

-

4,4'-(9-Fluorenylidene)di(o-cresol)

-

BCF

The unique and unambiguous identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number : 88938-12-9 .[2]

Physicochemical Properties

The distinct molecular architecture of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) imparts a unique set of physicochemical properties that are critical to its applications, particularly in polymer science. The bulky, rigid fluorene group significantly influences its thermal stability and solubility.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₂O₂ | [2] |

| Molecular Weight | 378.46 g/mol | [2] |

| Melting Point | 218-219 °C | [3] |

| Boiling Point | 533.4 ± 50.0 °C (Predicted) | [3] |

| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water | [3] |

| Appearance | White to almost white powder/crystal |

Synthesis and Manufacturing

The synthesis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is analogous to the synthesis of other bisphenols, typically involving an acid-catalyzed condensation reaction. The key starting materials are 9-fluorenone and o-cresol.[4]

The general reaction scheme is as follows:

Figure 1: General synthesis scheme.

Experimental Protocol: Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (Analogous to the synthesis of the target compound)

The synthesis of the closely related 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) provides a well-documented experimental framework.[5]

Materials:

-

9-Fluorenone

-

Phenol (for the target compound, o-cresol would be used)

-

Acid catalyst (e.g., bifunctional ionic liquids containing sulfonic acid groups)[5][6]

-

Co-catalyst/promoter (e.g., 3-mercaptopropionic acid or ionic liquids with sulfhydryl groups)[5][6]

-

Solvent (Phenol often serves as both reactant and solvent)[5]

Procedure:

-

Reaction Setup: A mixture of 9-fluorenone, a molar excess of phenol (or o-cresol), and the catalyst system is charged into a reaction vessel equipped with a stirrer and a heating mantle.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature, for instance, 110 °C, for several hours (e.g., 4 hours).[5] The optimal temperature and time depend on the specific catalyst used.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated, often by the addition of water. The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent, to yield the high-purity bisphenol.

Applications in Materials Science

The primary application of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is as a monomer in the synthesis of high-performance polymers, such as polycarbonates and epoxy resins. The incorporation of the fluorene moiety imparts several desirable properties to the resulting polymers.

Structure-Property Relationships:

The fluorene group is a "cardo" group, meaning it has a bulky, cyclic structure that is part of the polymer backbone. This has several key effects:

-

Enhanced Thermal Stability: The rigid fluorene structure restricts the rotational freedom of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability.

-

Improved Optical Properties: The fluorene group can increase the refractive index of the polymer while potentially reducing birefringence. This is advantageous in applications such as optical lenses.

-

Good Solubility: Despite its rigidity, the fluorene structure can disrupt polymer chain packing, leading to good solubility in common organic solvents, which facilitates processing.

Figure 2: Contribution to polymer properties.

Relevance for Drug Development Professionals

While 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) itself is not currently used as a pharmaceutical, the fluorene scaffold is of significant interest in medicinal chemistry.[7] Fluorene derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[7]

Potential as a Scaffold in Drug Discovery:

The rigid, planar structure of the fluorene core can serve as a scaffold for the spatial orientation of pharmacophoric groups. The two phenol groups on 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) offer reactive sites for further chemical modification to create libraries of new compounds for biological screening.

Toxicological Considerations:

It is important to note that some fluorene-based bisphenols, such as 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), a close analog of the topic compound, have been shown to exhibit biological activity. Studies have indicated that BHPF can have anti-estrogenic effects and may cause adverse pregnancy outcomes in mice.[8] Furthermore, BHPF has been shown to induce cytotoxicity in mouse oocytes and cause ovarian damage, as well as exhibit hepatic toxicity in mice at certain exposure levels.[9][10][11] While no specific toxicological data for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is readily available,[12] the findings for BHPF suggest that any derivatives intended for biological applications should be carefully evaluated for potential toxicity.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) and for monitoring its presence in various matrices.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of bisphenols.

Illustrative HPLC Method for a Related Bisphenol:

-

System: Agilent 1100 HPLC system.

-

Column: Supersil ODS2 C18 column (250 x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A gradient of acetonitrile and water is often effective.

-

Detection: UV detection at a wavelength of approximately 257 nm is suitable for these aromatic compounds.[13]

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compound. The spectra of related fluorene bisphenols show characteristic signals for the aromatic protons and carbons of the fluorene and phenol moieties.[13][14][15]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide fragmentation patterns that aid in structural elucidation.[13]

Conclusion

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is a valuable monomer in the field of materials science, contributing to the development of high-performance polymers with enhanced thermal and optical properties. For drug development professionals, while the compound itself does not have established therapeutic applications, its fluorene scaffold represents a platform for the synthesis of novel chemical entities with potential biological activity. However, the toxicological profile of related fluorene bisphenols warrants careful consideration in any future development of its derivatives for biological applications. A thorough understanding of its synthesis, properties, and analytical methods is essential for its effective and safe utilization in both research and industrial settings.

References

-

The Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Retrieved from [Link]

- Jiao, X., et al. (2020). The toxic effects of Fluorene‐9‐bisphenol on porcine oocyte in vitro maturation. Environmental Toxicology, 35(2), 152-158.

-

PubChem. (n.d.). 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol). Retrieved from [Link]

-

Chemsrc. (n.d.). 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic procedure of 9,9'-bis[4-(glycidyloxy)phenyl]fluorene (3) by the reaction of 4,4'-(9-fluorenylidene)diphenol (1) with epichlorohydrin (2). Retrieved from [Link]

- Lee, C.-L., et al. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters, 8(13), 2787–2789.

-

ChemBK. (n.d.). 9,9-BIS(4-HYDROXY-3-METHYLPHENYL)FLUORENE. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorene-9-bisphenol exposure induces cytotoxicity in mouse oocytes and causes ovarian damage. Retrieved from [Link]

- Yang, Y., et al. (2021). Hepatic toxicity of fluorene-9-bisphenol (BHPF) on CD-1 mice. Ecotoxicology and Environmental Safety, 218, 112298.

- Wei, J., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32559–32564.

-

Royal Society of Chemistry. (n.d.). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from [Link]

Sources

- 1. 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | C27H22O2 | CID 11014345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. CAS#:88938-12-9 | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | Chemsrc [chemsrc.com]

- 5. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hepatic toxicity of fluorene-9-bisphenol (BHPF) on CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Applications, and Toxicological Implications of 9,9-Bis(4-hydroxyphenyl)fluorene_Chemicalbook [chemicalbook.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. rsc.org [rsc.org]

- 14. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]

- 15. 9,9-BIS(3-AMINO-4-HYDROXYPHENYL)FLUORENE(20638-07-7) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of a Cardo Bisphenol

In the landscape of medicinal chemistry and materials science, the fluorene moiety stands as a privileged scaffold. Its rigid, planar, and electron-rich structure provides a unique three-dimensional framework that has been exploited to create molecules with remarkable properties. When this fluorenyl core is functionalized at the C9 position with two substituted phenol groups, a class of compounds known as "cardo" bisphenols emerges. This guide focuses on a particularly intriguing member of this family: 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), more commonly referred to as 9,9-bis(4-hydroxy-3-methylphenyl)fluorene.

The defining "cardo" (from the Latin word for hinge) structure, where the fluorene backbone is perpendicular to the planes of the two bisphenol-like substituents, imparts exceptional thermal stability and solubility to polymers derived from it. However, beyond its material applications, the unique stereochemistry and electronic properties of this molecule make it a compelling candidate for investigation in drug discovery and development. This technical guide will provide a comprehensive overview of its synthesis, in-depth analytical characterization, and a forward-looking perspective on its potential as a therapeutic agent.

Nomenclature and Physicochemical Profile

The formal IUPAC name for this compound is 4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol . However, it is frequently cited in literature and chemical catalogs by its more descriptive synonym, 9,9-bis(4-hydroxy-3-methylphenyl)fluorene . For clarity and consistency, the latter will be used throughout this guide.

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The following table summarizes the key properties of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₂O₂ | [1][2] |

| Molecular Weight | 378.46 g/mol | [1][2] |

| CAS Number | 88938-12-9 | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 218-222 °C | [2] |

| Boiling Point (Predicted) | 533.4 ± 50.0 °C | [2] |

| Density (Predicted) | 1.242 ± 0.06 g/cm³ | [2] |

| Solubility | Insoluble in water | [2] |

Synthesis of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene: A Step-by-Step Protocol

The synthesis of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene is typically achieved through an acid-catalyzed electrophilic substitution reaction between 9-fluorenone and o-cresol. The causality behind this experimental choice lies in the activation of the carbonyl group of 9-fluorenone by an acid catalyst, making it susceptible to nucleophilic attack by the electron-rich aromatic ring of o-cresol. The ortho-methyl group on the cresol directs the substitution to the para position relative to the hydroxyl group due to steric hindrance and electronic effects.

Experimental Protocol:

Materials:

-

9-Fluorenone

-

o-Cresol

-

3-Mercaptopropionic acid (co-catalyst)

-

Heteropoly acid (e.g., H₄Ti(H₂O)TiW₁₁O₃₉) or another strong acid catalyst (e.g., sulfuric acid)[3]

-

Toluene (solvent)

-

Methanol (for purification)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 9-fluorenone and a molar excess of o-cresol (e.g., a 1:5 molar ratio).

-

Solvent and Catalysts Addition: Add toluene as the solvent. Subsequently, add the heteropoly acid catalyst and 3-mercaptopropionic acid as a co-catalyst. The co-catalyst enhances the reaction rate and selectivity.[3]

-

Reaction Execution: Heat the reaction mixture to a specific temperature (e.g., 120 °C) under a nitrogen atmosphere with constant stirring.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Add an excess of methanol to precipitate the crude product.

-

Purification: Filter the crude product and wash it with methanol to remove unreacted o-cresol and other impurities.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as toluene/methanol, to obtain the final product as a white to off-white crystalline solid.

-

Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 80 °C) to remove any residual solvent.

This self-validating protocol includes in-process monitoring (TLC) and a robust purification strategy to ensure the high purity of the final compound, which is critical for both analytical and biological studies.

Sources

Spectroscopic Profile of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): A Technical Guide

Disclaimer: The spectral data presented in this guide for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is predicted data, generated using established spectroscopic principles and online prediction tools. Extensive searches for experimentally obtained spectra were conducted, but none were publicly available at the time of this writing. This guide is intended to provide a theoretical framework for the spectroscopic characterization of this molecule for research and drug development professionals.

Introduction

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a derivative of the fluorene bisphenol family, possesses a unique three-dimensional structure with potential applications in materials science and as a building block in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This technical guide provides a comprehensive overview of the predicted spectral data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a foundational dataset for its characterization.

Molecular Structure and Isomeric Considerations

The core of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) features a central sp³-hybridized carbon atom of the fluorene moiety, creating a rigid, non-planar geometry. This structure gives rise to distinct chemical environments for the protons and carbons, which are reflected in the predicted NMR spectra.

Caption: Workflow for ¹H NMR spectroscopic analysis.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) in CDCl₃ is detailed in Table 2.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~152.0 | Ar-C (C-OH) |

| ~149.0 | Ar-C (Fluorene) |

| ~140.0 | Ar-C (Fluorene) |

| ~135.0 | Ar-C (Phenol) |

| ~130.0 | Ar-C (Phenol) |

| ~128.0 | Ar-C (Fluorene) |

| ~127.0 | Ar-C (Fluorene) |

| ~125.0 | Ar-C (Phenol) |

| ~120.0 | Ar-C (Fluorene) |

| ~115.0 | Ar-C (Phenol) |

| ~65.0 | C9 (Fluorene) |

| ~16.0 | -CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show a total of 12 distinct signals, consistent with the molecular symmetry. The quaternary carbon C9 of the fluorene moiety is predicted to be the most upfield among the sp² carbons, at approximately ~65.0 ppm. The aromatic carbons are predicted to resonate in the range of ~115.0-152.0 ppm. The carbon attached to the hydroxyl group is expected to be the most downfield due to the deshielding effect of the oxygen atom. The methyl carbons are predicted to appear at a characteristic upfield chemical shift of around ~16.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) to ensure a good signal-to-noise ratio.

-

Instrumentation: Use a 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the final chemical shifts.

Predicted FT-IR Spectral Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) are listed in Table 3.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600-1450 | Strong, Multiple | Aromatic C=C stretch |

| 1260-1180 | Strong | C-O stretch (phenolic) |

Interpretation of the Predicted FT-IR Spectrum

The FT-IR spectrum is expected to be dominated by a broad and strong absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl groups. The broadening is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are predicted to appear between 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups should be observed in the 2950-2850 cm⁻¹ region. The presence of the aromatic rings will be confirmed by strong absorptions in the 1600-1450 cm⁻¹ range. A strong band around 1260-1180 cm⁻¹ is characteristic of the C-O stretching of the phenol group. [1][2][3][4]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. [5][6]

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is presented below.

-

Molecular Formula: C₂₇H₂₂O₂

-

Molecular Weight: 378.47 g/mol

-

Predicted Molecular Ion Peak (M⁺˙): m/z = 378

Predicted Fragmentation Pattern

The fragmentation of bisphenols in mass spectrometry often involves cleavage at the central carbon atom and loss of the phenolic moieties. [7][8][9]

Caption: Predicted major fragmentation pathway for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).

A plausible fragmentation pathway involves the loss of a methyl-phenol radical to give a fragment at m/z = 271. Further fragmentation could lead to the stable fluorenyl cation at m/z = 165. Another possible fragmentation is the formation of the methyl-phenoxyl cation at m/z = 107.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. [10]

Conclusion

This technical guide provides a comprehensive set of predicted spectral data for 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol). The predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are consistent with the proposed molecular structure. This information serves as a valuable resource for researchers and scientists involved in the synthesis, purification, and application of this compound, enabling them to have a reference for structural confirmation and purity assessment. It is strongly recommended that this predicted data be confirmed with experimentally obtained spectra once they become available.

References

-

Zhao, S., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(16), 1845-1853. [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Zhao, S., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. PubMed. Retrieved from [Link]

-

Unknown. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]

-

Zhao, S., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Hong Kong Baptist University - HKBU Scholars. Retrieved from [Link]

-

Unknown. (n.d.). Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Loppinet, B., et al. (2018). Structural elucidation of Bisphenol E and S photoinduced by-products by high-resolution electrospray ionisation-mass spectrometry and. IRIS-AperTO. Retrieved from [Link]

-

Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP. Retrieved from [Link]

-

Scribd. (n.d.). FTIR SOP: Setup and Data Processing | PDF | Spectral Density | Spectrum. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

Unknown. (n.d.). Optimizing Mass Spectrometer Performance for Experiments 1 and 2 ... - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Unknown. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

The University of Melbourne. (n.d.). 1 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

Unknown. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Unknown. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Unknown. (n.d.). CASPRE - 13 C NMR Predictor. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. Retrieved from [Link]

-

Unknown. (n.d.). Standard Operating Procedure - CDN. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample - Blogs - News. Retrieved from [Link]

-

Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). MS Instrumentation SOPs. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... Retrieved from [Link]

-

Unknown. (n.d.). PROSPRE - 1 H NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

-

YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

-

UWPR. (n.d.). Data Analysis Tools. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service - AIDD Platform. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

ResearchGate. (2020, August 5). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy?. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

Reddit. (2023, March 7). IR spectrum predictor software : r/OrganicChemistry. Retrieved from [Link]

-

PubChem. (n.d.). 9,9-Bis(4-hydroxyphenyl)fluorene. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. cbic.yale.edu [cbic.yale.edu]

- 6. mse.iastate.edu [mse.iastate.edu]

- 7. library.dphen1.com [library.dphen1.com]

- 8. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

- 9. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ehs.uci.edu [ehs.uci.edu]

1H NMR and 13C NMR spectrum of Biscresolfluorene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Biscresolfluorene (BCF)

Abstract

Biscresolfluorene (BCF), chemically known as 9,9-bis(4-hydroxy-3-methylphenyl)fluorene, is a crucial monomer in the synthesis of high-performance polymers, including specialized epoxy resins and polycarbonates.[1][2] Its unique cardo (loop) structure imparts exceptional thermal stability and desirable optical properties to these materials. For researchers, scientists, and professionals in drug development and material science, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Biscresolfluorene, grounded in first principles and field-proven methodologies. We will dissect the spectral features, explain the rationale behind experimental choices, and provide robust protocols for data acquisition and interpretation.

Introduction to Biscresolfluorene: Structure and Significance

Chemical Identity

Biscresolfluorene is a derivative of fluorene, characterized by the substitution of two hydrogen atoms at the C9 position with 4-hydroxy-3-methylphenyl (cresol) groups.

-

Chemical Name: 9,9-bis(4-hydroxy-3-methylphenyl)fluorene[1]

-

Common Synonyms: 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), BCF[1][3]

-

CAS Number: 88938-12-9[1]

The molecule possesses a C₂ᵥ symmetry axis passing through the C9 carbon and bisecting the fluorenyl moiety. This symmetry is a critical factor in interpreting its NMR spectra, as it renders pairs of protons and carbon atoms chemically and magnetically equivalent, thus simplifying the number of observed signals.

Physicochemical Properties and Applications

BCF is typically a white to off-white crystalline powder with a high melting point of 218-219°C, indicative of its rigid structure.[1][3][4] Its primary utility lies in its role as a bisphenol monomer. The bulky, rigid fluorenyl group enhances the glass transition temperature (Tg), thermal stability, and refractive index of polymers derived from it, making them suitable for advanced optical and electronic applications.[2]

Foundational NMR Principles for Analyzing BCF

A successful structural elucidation of Biscresolfluorene relies on a multi-faceted NMR approach. Understanding the causality behind each technique is essential for generating a self-validating dataset.

-

¹H NMR Spectroscopy: This is the first-pass experiment, providing information on the number of distinct proton environments, their relative populations (via integration), and their connectivity to neighboring protons (via spin-spin splitting).

-

¹³C NMR Spectroscopy: Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling, resulting in sharp singlets for each unique carbon environment. This provides a direct count of non-equivalent carbons.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is not a single experiment but a set of experiments (DEPT-45, DEPT-90, DEPT-135) that are indispensable for differentiating carbon types. The choice to run DEPT is driven by the need to distinguish between CH₃, CH₂, CH, and quaternary (Cq) carbons, which is impossible from a standard broadband-decoupled ¹³C spectrum alone.

-

2D NMR (COSY, HSQC, HMBC): While 1D spectra suggest a structure, 2D NMR provides definitive proof of atomic connectivity.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, revealing which protons are neighbors within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This is the most reliable method for assigning protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically ²JCH and ³JCH). This is the key to connecting different spin systems and identifying the placement of quaternary carbons.

-

Spectral Interpretation of Biscresolfluorene

The following analysis is based on established chemical shift principles and data from structurally similar compounds, such as fluorene and its derivatives.[5][6][7] The molecular symmetry of BCF means we expect to see signals for only half of the atoms in the molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be divided into four distinct regions corresponding to the different types of protons in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it forms hydrogen bonds with the phenolic -OH groups, slowing their exchange and allowing them to be observed as a distinct, sharp signal.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Rationale and Insights |

| -OH | ~9.2 | Singlet (s) | 2H | The phenolic proton signal is deshielded due to the electronegative oxygen and its involvement in H-bonding with the DMSO solvent. Its appearance as a sharp singlet confirms the choice of an appropriate aprotic solvent. |

| Fluorenyl H1, H8, H4, H5 | 7.8 - 7.9 | Doublet (d) | 4H | These are the outermost protons of the fluorene ring system, experiencing the strongest deshielding effects. They are expected to be the furthest downfield among the aromatic C-H signals. |

| Fluorenyl H2, H7, H3, H6 | 7.2 - 7.4 | Multiplet (m) | 4H | These are the inner protons of the fluorene system. Their signals often overlap, forming a complex multiplet. |

| Cresolyl Hc | ~7.0 | Doublet (d) | 2H | This proton is ortho to the bulky C9 quaternary carbon and meta to the -OH group. |

| Cresolyl Ha | ~6.8 | Doublet of Doublets (dd) | 2H | This proton is ortho to the -OH group and meta to the C9 carbon, showing coupling to both Hb and Hc. |

| Cresolyl Hb | ~6.7 | Doublet (d) | 2H | This proton is ortho to the methyl group and meta to the -OH group. |

| -CH₃ | ~2.0 | Singlet (s) | 6H | The methyl protons are attached to an sp² carbon and appear as a characteristic singlet in the upfield region. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum, complemented by DEPT-135 data, allows for the complete assignment of the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Carbon Type (from DEPT) | Rationale and Insights |

| Cresolyl C-OH | 153 - 155 | Cq | The carbon directly attached to the hydroxyl group is highly deshielded. |

| Fluorenyl C4a, C4b, C5a, C5b | 149 - 151 | Cq | These are the quaternary carbons at the fusion points of the fluorene rings. |

| Cresolyl C-C9 | 142 - 144 | Cq | The cresolyl carbon attached to the central C9 atom. |

| Fluorenyl C8a, C9a | 140 - 141 | Cq | The outermost quaternary carbons of the fluorene moiety. |

| Cresolyl CH (Ca) | 130 - 131 | CH | Aromatic methine carbon. |

| Fluorenyl CH (H1, H8, H4, H5) | 127 - 128 | CH | Aromatic methine carbons corresponding to the most downfield protons. |

| Cresolyl C-CH₃ | 126 - 127 | Cq | The cresolyl carbon bearing the methyl group. |

| Cresolyl CH (Cc) | 125 - 126 | CH | Aromatic methine carbon. |

| Fluorenyl CH (H2, H7, H3, H6) | 120 - 121 | CH | Aromatic methine carbons. |

| Cresolyl CH (Cb) | 115 - 116 | CH | This carbon is ortho to the electron-donating -OH and -CH₃ groups, making it the most shielded aromatic methine carbon. |

| Fluorenyl C9 | 64 - 66 | Cq | The central sp³-hybridized quaternary carbon is a hallmark of the structure, appearing significantly upfield from the aromatic carbons. |

| -CH₃ | 16 - 17 | CH₃ | The methyl carbon signal appears in the far upfield aliphatic region. |

Experimental Protocols for Self-Validating Data

Acquiring high-fidelity NMR data requires meticulous attention to the experimental setup. The following protocols are designed to produce a self-validating dataset where results from one experiment confirm others.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 15-20 mg of Biscresolfluorene directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of high-purity DMSO-d₆ (≥99.9% D). The choice of DMSO-d₆ is crucial for observing the exchangeable -OH protons.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required to ensure good spectral resolution and lineshape.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (DMSO-d₅ at δ ≈ 2.50 ppm).

NMR Data Acquisition Workflow

This workflow represents a logical progression from basic 1D experiments to confirmatory 2D experiments.

Caption: A standard workflow for comprehensive NMR analysis.

A Logic-Driven Approach to Spectral Assignment

The interpretation of NMR data should follow a logical, hierarchical process to build the molecular structure from the ground up, using each piece of data to confirm the last.

Caption: A decision-making workflow for unambiguous spectral assignment.

Conclusion

The ¹H and ¹³C NMR spectra of Biscresolfluorene provide a detailed and unambiguous fingerprint of its molecular structure. Key diagnostic features include the upfield quaternary C9 signal at ~65 ppm in the ¹³C spectrum, the downfield fluorenyl protons in the ¹H spectrum, and the characteristic singlets for the hydroxyl and methyl groups. By employing a systematic workflow of 1D and 2D NMR experiments and adhering to a logical interpretation framework, researchers can confidently verify the identity, purity, and structural integrity of Biscresolfluorene, ensuring its suitability for high-performance material applications. This guide serves as a foundational reference for scientists and professionals requiring robust analytical characterization of this important industrial monomer.

References

-

Biscresolfluorene Formula - ECHEMI.

-

Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid - The Royal Society of Chemistry.

-

¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3. - ResearchGate.

-

9,9-Bis(4-hydroxy-3-methylphenyl)fluorene | 88938-12-9 - ChemicalBook.

-

A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives | ACS Catalysis - ACS Publications.

-

1 H NMR spectra of the isolated dihydrodiols formed from fluorene and... - ResearchGate.

-

Fluorene(86-73-7) 1H NMR spectrum - ChemicalBook.

-

9,9-Bis(4-hydroxyphenyl)fluorene | C25H18O2 | CID 76716 - PubChem.

-

Biscresolfuorene - ChemBK.

-

Fluorene | C13H10 | CID 6853 - PubChem.

-

9,9-Bis(4-hydroxyphenyl)fluorene | 3236-71-3 - LookChem.

-

Combination of 1H and 13C NMR Spectroscopy - Thieme.

-

Basic 1H- and 13C-NMR Spectroscopy - Metin Balci.

-

NMR Spectroscopy - Hans Reich NMR Collection.

-

Fluorene at BMRB.

-

Proton NMR Table - Michigan State University Chemistry.

-

NMR Chemical Shift Values Table - Chemistry Steps.

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate.

-

NMR - Interpretation - Chemistry LibreTexts.

Sources

- 1. 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene | 88938-12-9 [chemicalbook.com]

- 2. Cas 3236-71-3,9,9-Bis(4-hydroxyphenyl)fluorene | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]

- 7. bmse000524 Fluorene at BMRB [bmrb.io]

FT-IR spectrum analysis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), a complex bisphenol derivative with significant applications in polymer science. As a molecule integrating phenolic, methyl-substituted aromatic, and fluorenyl moieties, its FT-IR spectrum presents a unique fingerprint rich with structural information. This document serves as a resource for researchers and professionals in analytical chemistry and drug development, offering a detailed interpretation of the compound's vibrational modes, step-by-step experimental protocols for spectral acquisition, and the scientific rationale behind each analytical step.